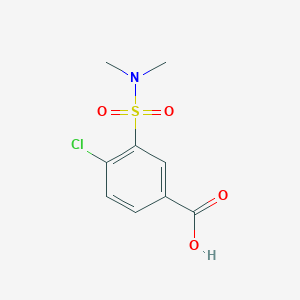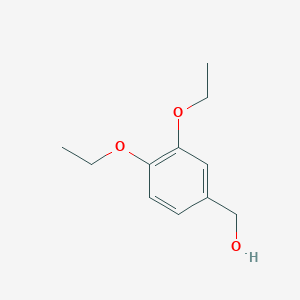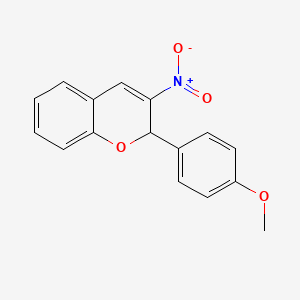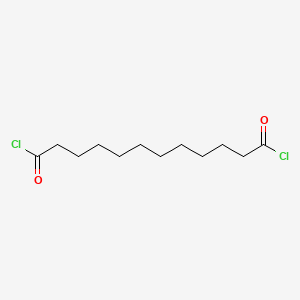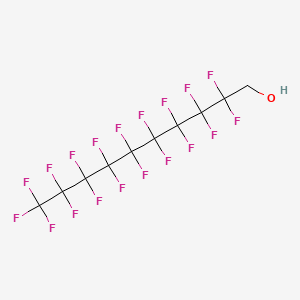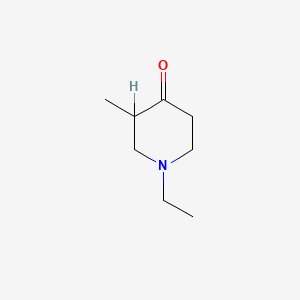
2,3,5,6-四氟-7,7,8,8-四氰基对苯醌二甲烷
描述
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is an organic compound known for its strong electron-accepting properties. It is widely used in the field of organic electronics, particularly as a dopant in organic semiconductors. This compound is characterized by its ability to tune the electronic properties of materials, making it a valuable component in various optoelectronic applications .
科学研究应用
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane has a wide range of scientific research applications:
Chemistry: Used as a dopant in organic semiconductors to enhance their electronic properties.
Biology: Investigated for its potential use in biosensors due to its electron-accepting properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs)
作用机制
Target of Action
The primary target of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (also known as 2,2’-(Perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile or F4-TCNQ) is a wide range of semiconductors . It is used as a dopant in the fabrication of organic semiconductors .
Mode of Action
F4-TCNQ is a p-type molecule and acts as a strong acceptor dopant . It can tune the electronic properties of semiconductors as its lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors . This results in the generation of free holes .
Biochemical Pathways
The compound affects the charge transport behavior and structural ordering of polymeric semiconductors . The amount of charge transfer is seen to be a non-monotonic function of the offset defined by the donor ionization potential (IP) and the acceptor electron affinity (EA), IP - |EA| .
Pharmacokinetics
Its solubility, stability, and other properties relevant to its use in electronic devices have been characterized .
Result of Action
The introduction of F4-TCNQ in the perovskite layer promotes the reduction in metallic lead defects, decreases grain boundaries, increases grain size, and increases carrier lifetimes of the perovskite film . In diketopyrrolopyrrole-based polymeric semiconductors, a low doping ratio of 1 wt. % is sufficient to tune the energy distance between the Fermi level and the HOMO level .
生化分析
Biochemical Properties
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane plays a crucial role in biochemical reactions, particularly in the field of organic electronics. It acts as a strong acceptor dopant, generating free holes and tuning the electronic properties of semiconductors . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating charge transfer and enhancing the performance of organic photovoltaic cells and field-effect transistors . The nature of these interactions involves the formation of charge transfer complexes and ion pairs, which significantly impact the electronic properties of the materials it is doped with .
Cellular Effects
The effects of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, its role in enhancing charge mobility and reducing defects in organic semiconductors translates to improved cellular responses in bioelectronic applications . The compound’s ability to generate free holes and facilitate charge transfer is pivotal in these processes .
Molecular Mechanism
At the molecular level, 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors, leading to the formation of charge transfer complexes and ion pairs . This mechanism is essential for its role as a p-type dopant in organic electronics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the electrical conductivities of doped thin films increase and then decrease with increased doping levels, indicating a temporal aspect to its effectiveness . Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane vary with different dosages in animal models. Threshold effects have been observed, with optimal doping levels leading to enhanced charge mobility and performance . High doses can result in toxic or adverse effects, highlighting the importance of precise dosage control in experimental settings .
Metabolic Pathways
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role as a dopant . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s effectiveness in biochemical applications .
Transport and Distribution
The transport and distribution of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its role in enhancing the performance of organic semiconductors .
Subcellular Localization
The subcellular localization of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in biochemical and electronic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane typically involves the reaction of 2,3,5,6-tetrafluorobenzene with malononitrile in the presence of a strong base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
Tetrathiafulvalene–7,7,8,8-tetracyanoquinodimethane: Known for its use in organic charge-transfer complexes.
Uniqueness
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is unique due to its fluorine atoms, which significantly enhance its electron-accepting properties compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring strong electron acceptors .
属性
IUPAC Name |
2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWGNYCZPISET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369837 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29261-33-4 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B1363032.png)
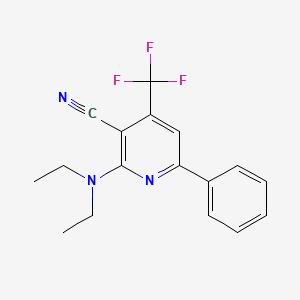
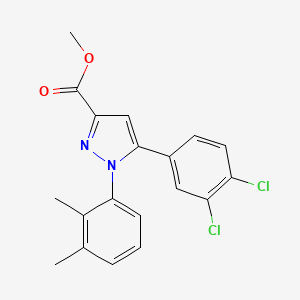
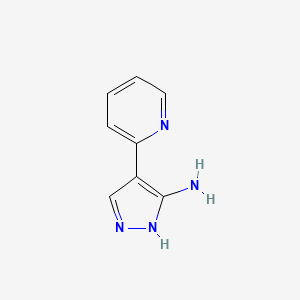
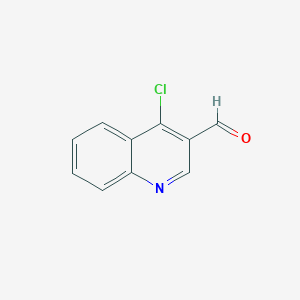
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)
